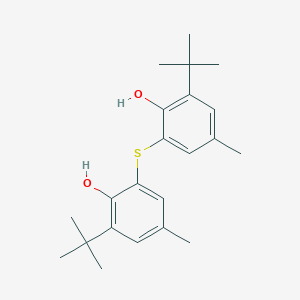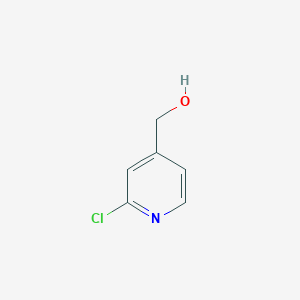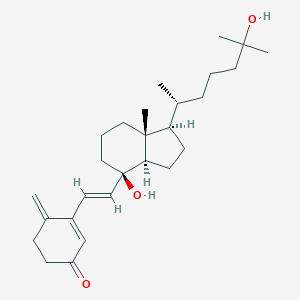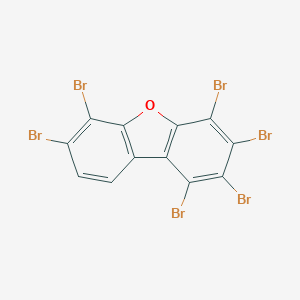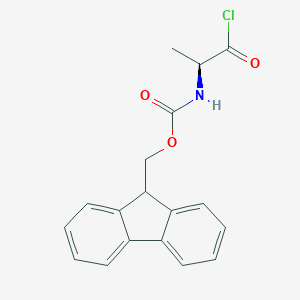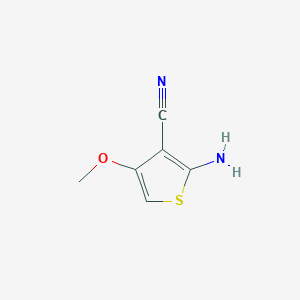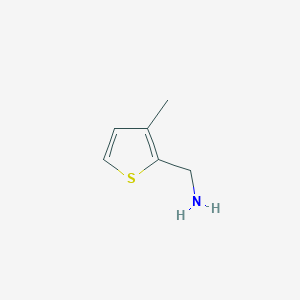
N-methyl-N-phenylbutanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-methyl-N-phenylbutanamide and related compounds involves complex reactions, often yielding compounds with significant antifungal, antibacterial, and other biological activities. For instance, a novel compound with a similar structure showed good antifungal activity against several pathogens, demonstrating the potential of these compounds in medical and agricultural applications (Xue Si, 2009). Other research has focused on synthesizing key intermediates for pharmaceutical applications, indicating the chemical's relevance in drug synthesis (Song Hong-rui, 2009).
Molecular Structure Analysis
The molecular structure of N-methyl-N-phenylbutanamide derivatives is crucial for their biological activity. Single-crystal X-ray diffraction analysis is a common method to determine these structures, providing insights into the compounds' molecular geometry, intermolecular interactions, and stability (I. Gumus et al., 2017).
Chemical Reactions and Properties
N-methyl-N-phenylbutanamide undergoes various chemical reactions, leading to a range of compounds with diverse properties. For example, metal-free oxidative arylmethylation cascades have been developed for synthesizing N-arylbutanamides, demonstrating the compound's versatility in organic synthesis (Fang-Lin Tan et al., 2016).
Physical Properties Analysis
The physical properties of N-methyl-N-phenylbutanamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Research has shown that the crystal structure is stabilized by hydrogen bonding, highlighting the importance of molecular interactions in determining the compound's physical characteristics (M. Soriano-garcia et al., 1984).
Chemical Properties Analysis
The chemical properties of N-methyl-N-phenylbutanamide, including reactivity, stability, and functional group behavior, are key to its applications in synthesis and biological activity. Studies have explored the synthesis and characterization of related compounds, shedding light on the chemical behavior of N-methyl-N-phenylbutanamide derivatives (Zhong-cheng Zhou & Wan-yin Shu, 2002).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuroprotective Effects : A specific derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide (2f), has been identified as a potential anticonvulsant with neuroprotective effects, which could be significant in developing safer and more effective treatments for epilepsy (Hassan, Khan, & Amir, 2012).
Treatment of Epilepsy : Novel N-phenylbutanamide derivatives have been explored as KCNQ openers for epilepsy treatment. Compound 1, in particular, showed significant anticonvulsant activity and favorable pharmacokinetics in rats (Yang, Lu, & Ouyang, 2018).
Anti-proliferative Activity : N-(4-chlorophenyl)-4-phenylbutanamide has demonstrated anti-proliferative activity against cervical cancer and leukemia cells, suggesting potential for clinical development (2018).
Antifungal Activity : Derivatives such as N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide exhibit promising antifungal activity against several pathogens, including Botrytis cinerea and Colletotrichum gossypii (Si, 2009).
Synthesis of Atorvastatin Intermediate : A straightforward synthetic route for a key intermediate in atorvastatin, 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,-diphenylbutanamide, has been developed with reasonable yield and structure identification (Zhou Kai, 2010).
Herbicidal Activity : N-benzylbutanamides show high herbicidal activity against sensitive plants, with the (R)-(+)-isomer being particularly potent (Osamu et al., 2010).
Radiopharmaceutical Development : Radiolabelled MMP inhibitors like (R)-2-(N-benzyl-4-(2-(18F)fluoroethoxy)phenylsulphonamido)-N-hydroxy-3-methylbutanamide ((18F)9) have been synthesized for human PET imaging (Wagner et al., 2011).
Potential Cerebral Protective Agents : 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, particularly a thiomorpholine derivative, show promise as cerebral protective agents (Tatsuoka et al., 1992).
Cancer Chemoprevention : These compounds have shown potential in animal models and human clinical trials for preventing cancers of the lung, skin, colon, and uterine cervix (Boone, Kelloff, & Malone, 1990).
Cardiac Myosin Activation : Sulfonamidophenylethylamides, such as compounds 13 and 27, have been identified as a new class of cardiac myosin activators for treating systolic heart failure (Manickam et al., 2019).
Wirkmechanismus
Mode of Action
It’s worth noting that amides, in general, can undergo hydrolysis in the presence of dilute acids or bases, resulting in the formation of carboxylic acids and amines .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how a compound is processed in the body, which can inform its potential uses and safety profile .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the stability and activity of a compound .
Eigenschaften
IUPAC Name |
N-methyl-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-7-11(13)12(2)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFPEEPVJGCERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278097 | |
| Record name | N-methyl-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenylbutanamide | |
CAS RN |
42883-79-4 | |
| Record name | Butyranilide, N-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methyl-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



